6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name 6-bromo-triazolo[1,5-a]pyridine-8-carbaldehyde systematically describes the compound’s structure. Breaking this down:
- Triazolo[1,5-a]pyridine : Indicates a fused bicyclic system where a 1,2,4-triazole ring (positions 1, 2, and 4) is annelated to a pyridine ring at the pyridine’s 1 and 2 positions (denoted by the fusion descriptor [1,5-a]).
- 6-Bromo : Specifies a bromine substituent at position 6 of the pyridine ring.
- 8-Carbaldehyde : Denotes an aldehyde group (-CHO) at position 8 of the triazole ring.
The molecular formula is C$$7$$H$$4$$BrN$$_3$$O , with a molecular weight of 226.03 g/mol . Its CAS registry number, 1899934-22-5 , uniquely identifies it in chemical databases.
| Property | Value |
|---|---|
| Molecular Formula | C$$7$$H$$4$$BrN$$_3$$O |
| Molecular Weight | 226.03 g/mol |
| CAS Number | 1899934-22-5 |
| IUPAC Name | 6-bromo-triazolo[1,5-a]pyridine-8-carbaldehyde |
Molecular Architecture: Triazolo-Pyridine Fusion
The compound’s core consists of a 1,2,4-triazole ring fused to a pyridine ring, creating a planar bicyclic system (Figure 1). Key structural features include:
- Triazole Ring : A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4. The triazole’s electron-deficient nature enhances reactivity toward electrophilic substitution.
- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom. The fusion occurs between the triazole’s N1-C2 bond and the pyridine’s C2-C3 bond, as dictated by the [1,5-a] annotation.
- Substituents :
- A bromine atom at position 6 of the pyridine ring, which sterically and electronically influences reactivity.
- An aldehyde group at position 8 of the triazole ring, providing a site for nucleophilic addition or condensation reactions.
The fused system’s aromaticity contributes to its stability, while the substituents introduce regions of polarized electron density, critical for intermolecular interactions.
Crystallographic Characterization and X-ray Diffraction Analysis
While X-ray crystallographic data for 6-bromo-triazolo[1,5-a]pyridine-8-carbaldehyde remain unreported, analogous triazolo-pyridines exhibit monoclinic crystal systems. For example, 3-(pyridine-4-yl)-triazolo[4,3-a]pyridine crystallizes in the P2$$_1$$/c space group with unit cell parameters a = 15.1413(12) Å, b = 6.9179(4) Å, c = 13.0938(8) Å, and β = 105.102(6)°. This suggests that the title compound likely adopts a similar planar arrangement, with intermolecular interactions (e.g., hydrogen bonding involving the aldehyde oxygen) stabilizing the lattice.
Key crystallographic predictions for the compound include:
- Planarity : The fused triazolo-pyridine system is expected to be nearly planar, minimizing steric strain.
- Packing : Offset π-π stacking between aromatic rings and C-H···O hydrogen bonds involving the aldehyde group may dominate the crystal packing.
Tautomeric Forms and Conformational Dynamics
The 1,2,4-triazole ring exhibits tautomerism , with proton shifts occurring between N1 and N4 positions (Figure 2). For 6-bromo-triazolo[1,5-a]pyridine-8-carbaldehyde , the equilibrium between tautomers is influenced by:
- Electronic Effects : The electron-withdrawing aldehyde group at position 8 stabilizes the tautomer where N1 is protonated, enhancing conjugation with the carbonyl moiety.
- Solvent Interactions : Polar solvents may stabilize charge-separated tautomers through hydrogen bonding.
Conformational flexibility is limited due to the rigid fused-ring system. However, the aldehyde group can rotate relative to the triazole ring, adopting syn or anti conformations. Computational studies of similar triazolo-pyridines suggest a preference for the anti conformation, minimizing steric clashes between the aldehyde oxygen and adjacent substituents.
Figure 1. Proposed molecular structure of 6-bromo-triazolo[1,5-a]pyridine-8-carbaldehyde, highlighting fused rings and substituent positions.
Figure 2. Tautomeric equilibria in the 1,2,4-triazole ring, influenced by electronic and solvent effects.
Properties
Molecular Formula |
C7H4BrN3O |
|---|---|
Molecular Weight |
226.03 g/mol |
IUPAC Name |
6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde |
InChI |
InChI=1S/C7H4BrN3O/c8-6-1-5(3-12)7-9-4-10-11(7)2-6/h1-4H |
InChI Key |
OVSQAZSSTNPXPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid.
Reduction: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde exhibits significant anticancer properties. Studies have shown its ability to inhibit specific enzymes involved in cancer cell proliferation.
- Mechanism of Action : The compound induces apoptosis in cancer cells by disrupting critical signaling pathways necessary for cell survival and proliferation.
- Case Study : In vitro assays demonstrated IC50 values below 150 μM against various cancer cell lines, indicating selective cytotoxicity towards cancer cells while sparing normal cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB).
- Minimum Inhibitory Concentration (MIC) : Reported MIC values as low as 0.006 μM against certain strains of MDR-TB suggest its potential as a new therapeutic agent.
- Case Study : A series of experiments confirmed that this compound outperformed many existing treatments in inhibiting MDR-TB strains.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound shows promise in anti-inflammatory applications.
- Biological Activity : Preliminary studies suggest that it may inhibit key inflammatory mediators. While specific quantitative data is still under investigation, the potential for therapeutic use in inflammatory diseases is noteworthy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
| Compound Modification | Observed Effect |
|---|---|
| Bromine at C6 | Enhanced binding affinity |
| Formyl group at C8 | Increased anticancer activity |
| Substituents at C2 and C6 | Improved potency against Mtb |
Summary of Biological Activities
| Activity Type | MIC/IC50 Values | Notes |
|---|---|---|
| Anticancer | IC50 < 150 μM | Induces apoptosis in cancer cell lines |
| Antimicrobial | MIC ≤ 0.006 μM against Mtb | Effective against MDR-TB and XDR-TB strains |
| Anti-inflammatory | Not quantified | Potential inhibition of inflammatory mediators |
Mechanism of Action
The mechanism of action of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . Additionally, it can inhibit enzymes such as PHD-1, JAK1, and JAK2, which are involved in various cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at positions 6 and 8, significantly altering their physicochemical properties and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Reactivity :
- The aldehyde group in the target compound enables nucleophilic additions (e.g., formation of hydrazones or Schiff bases), contrasting with the methyl group in 6-Bromo-8-methyl derivatives, which is inert under most conditions .
- The nitrile group in 8-carbonitrile analogs facilitates hydrolysis to carboxylic acids or participation in cycloaddition reactions, offering distinct synthetic pathways .
Electronic Effects :
- The trifluoromethyl (-CF₃) group in 6-Bromo-2-methyl-8-CF₃ derivatives is strongly electron-withdrawing, enhancing electrophilic substitution resistance compared to the electron-deficient aldehyde group .
- Chlorine in 8-Bromo-6-chloro analogs increases lipophilicity but reduces hydrogen-bonding capacity relative to the polar aldehyde .
Biological Activity: 8-Carbonitrile derivatives exhibit notable activity as PDE10 inhibitors and immunomodulators, attributed to the nitrile’s ability to interact with enzyme active sites .
Biological Activity
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including anticancer, antimicrobial, and enzyme inhibition properties.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C7H4BrN3O
- Molecular Weight: 198.02 g/mol
- CAS Number: 356560-80-0
The compound features a triazole ring fused with a pyridine structure, which is known to enhance its biological activity by allowing interactions with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of 6-bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives. For instance:
- Mechanism of Action: The compound inhibits tubulin polymerization and disrupts the microtubule network in cancer cells. This disruption leads to cell cycle arrest at the G2/M phase and induces apoptosis through the activation of caspases and cleavage of PARP (Poly (ADP-ribose) polymerase) .
- In Vitro Studies: In cell line assays (e.g., A549 lung cancer cells), compounds derived from this structure exhibited IC50 values indicating potent cytotoxicity. For example, one derivative demonstrated an IC50 of 64.5 μg/mL against A549 cells .
- In Vivo Efficacy: In xenograft mouse models, certain derivatives significantly inhibited tumor growth without notable toxicity, suggesting their potential as therapeutic agents in cancer treatment .
2. Antimicrobial Activity
The antimicrobial properties of 6-bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives have also been investigated:
- Mechanism: These compounds exhibit broad-spectrum activity against various pathogens by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
- Research Findings: In vitro tests revealed significant efficacy against human pathogenic bacteria. For instance, certain derivatives showed substantial inhibition against Staphylococcus aureus and Escherichia coli .
3. Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in research:
- Alkaline Phosphatase Inhibition: Studies have indicated that some derivatives can inhibit tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are linked to various pathological conditions including cancer .
- Selectivity and Potency: The selectivity towards these enzymes suggests potential applications in treating diseases associated with their dysregulation.
Case Study 1: Anticancer Properties
A study explored the effects of a specific derivative of 6-bromo-[1,2,4]triazolo[1,5-a]pyridine on MDA-MB-231 breast cancer cells. The results indicated that this compound significantly increased apoptotic markers while decreasing anti-apoptotic factors like Bcl-2. The study concluded that the compound could serve as a promising candidate for breast cancer therapy due to its dual mechanism of action .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of several synthesized derivatives against common pathogens. The results demonstrated that one derivative exhibited MIC values lower than those of conventional antibiotics against multi-drug resistant strains . This suggests that these compounds could be developed into new antimicrobial agents.
Data Tables
| Biological Activity | Compound Derivative | IC50/ MIC Values | Target |
|---|---|---|---|
| Anticancer | Derivative A | 64.5 μg/mL | A549 |
| Antimicrobial | Derivative B | 15 μg/mL | S. aureus |
| Enzyme Inhibition | Derivative C | IC50 = 0.88 μg/mL | h-TNAP |
Q & A
Basic: What are the common synthetic routes for 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde?
Answer:
The compound is typically synthesized via functionalization of the triazolopyridine core. A key approach involves nucleophilic substitution of bromine at the 8-position. For example, 8-bromo-triazolopyridines can undergo palladium-catalyzed cyanation using Zn(CN)₂ to introduce the aldehyde group . Metal-free protocols are also viable: heating aminopyridine derivatives with ketones (e.g., cyclohexanone) in acetic acid yields spirocyclic analogs, which can be further functionalized . Reaction conditions (solvent, temperature, catalyst) must be optimized to avoid side reactions like over-oxidation.
Advanced: How do steric and electronic effects of substituents influence the reactivity of the 8-carbaldehyde group?
Answer:
Electron-withdrawing groups (e.g., bromine at the 6-position) enhance the electrophilicity of the aldehyde, facilitating nucleophilic additions (e.g., Grignard reactions). Steric hindrance from adjacent substituents (e.g., 4-chlorophenyl groups) can reduce reaction rates, requiring polar aprotic solvents (DMF, DMSO) or elevated temperatures . Computational studies (DFT) on analogous triazolopyridines suggest that substituent orientation affects π-stacking interactions, which may influence catalytic efficiency in cross-coupling reactions .
Basic: What spectroscopic methods are used to confirm the structure of this compound?
Answer:
- NMR : H NMR confirms the aldehyde proton at δ 9.8–10.2 ppm, while C NMR identifies the carbonyl carbon at δ 190–200 ppm. Bromine substitution at the 6-position is confirmed by splitting patterns in aromatic regions .
- IR : A strong absorption band near 1700 cm⁻¹ corresponds to the C=O stretch .
- Elemental Analysis : Matching calculated vs. experimental C/H/N percentages validates purity (e.g., C: 62.74% calc. vs. 62.65% obs.) .
Advanced: How can conflicting crystallographic and spectroscopic data be resolved for derivatives of this compound?
Answer:
Discrepancies often arise from polymorphism or solvent inclusion in crystals. For example, X-ray diffraction of ethyl 8-(2,4-dichlorophenyl)-triazolopyridine-7-carboxylate revealed a 55.6° twist in the carboxylate group, which NMR may not fully capture due to dynamic averaging . To resolve conflicts:
- Compare experimental XRD data with DFT-optimized structures .
- Use variable-temperature NMR to probe conformational flexibility .
Basic: What purification methods are effective for this compound?
Answer:
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:1) eluent removes unreacted starting materials .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥95%) .
- HPLC : Preparative HPLC with C18 columns resolves isomers (e.g., 4a vs. 4b in palladium-catalyzed reactions) .
Advanced: What strategies mitigate decomposition during storage of 6-bromo-triazolopyridine aldehydes?
Answer:
- Storage Conditions : Argon atmosphere at -20°C prevents oxidation of the aldehyde group .
- Stabilizers : Adding 1% hydroquinone inhibits radical-mediated degradation .
- Lyophilization : Freeze-drying acetonitrile solutions preserves stability for >6 months .
Basic: How is this compound utilized in medicinal chemistry research?
Answer:
It serves as a precursor for PDE10 and mGlu5 inhibitors. The aldehyde group enables Schiff base formation with amine-containing pharmacophores, while bromine allows Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups . Derivatives show antifungal and anticancer activity in vitro (IC₅₀: 2–10 μM) .
Advanced: What are the challenges in achieving regioselective functionalization of the triazolopyridine core?
Answer:
Competing reactivity at N1, C3, and C8 positions complicates regioselectivity. Strategies include:
- Directing Groups : Pyridine N-oxide at C7 directs palladium to C8 .
- Microwave Irradiation : Accelerates reactions at C8 (e.g., 8-carbaldehyde formation) while suppressing side products .
- Protection/Deprotection : TEMPO-mediated oxidation selectively modifies the aldehyde without affecting bromine .
Basic: What computational tools model the electronic properties of this compound?
Answer:
- DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set predicts HOMO/LUMO energies and charge distribution .
- Molecular Docking : AutoDock Vina evaluates binding affinity to targets like PDE10A (PDB: 3QH3) .
Advanced: How do solvent effects impact the kinetics of nucleophilic additions to the aldehyde group?
Answer:
Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, accelerating additions. Protic solvents (e.g., ethanol) slow reactions due to hydrogen bonding with the aldehyde. Kinetic studies show a 10-fold rate increase in DMF vs. ethanol for hydrazine additions .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Nitrile gloves, goggles, and lab coats prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of bromine-containing vapors .
- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .
Advanced: How can tandem radical cyclization be applied to synthesize fluorescent triazolopyridine derivatives?
Answer:
Copper-catalyzed cyclization of 1,2-bis(arylethylidene)hydrazines with benzylidenemalononitriles yields 2,5,7-triaryl-triazolopyridines. These exhibit strong blue fluorescence (λₑₘ: 450 nm, Φ: 0.82) due to extended π-conjugation from the aldehyde group. Optimize Cu(I) catalyst loading (5–10 mol%) to minimize quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
